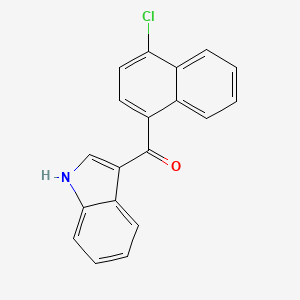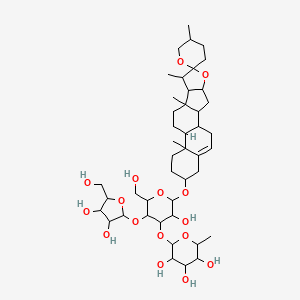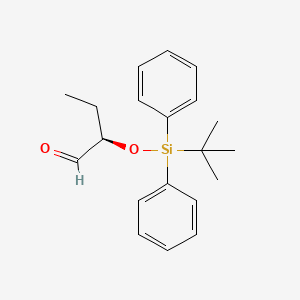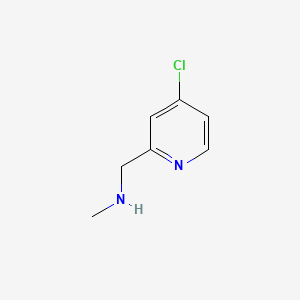
阿昔洛韦杂质 H
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acyclovir Impurity H is an impurity of Acyclovir . Acyclovir is an antiviral drug used for the treatment of infections caused by herpes simplex virus and herpes zoster virus . It acts via inhibiting the production of the virus’ DNA .
Molecular Structure Analysis
The molecular formula of Acyclovir Impurity H is C17H17N5O5 . The molecular weight is 371.353 . The IUPAC name is 2-[(2-acetamido-6-oxo-1H-purin-9-yl)methoxy]ethyl benzoate .
科学研究应用
作用机制和药代动力学
阿昔洛韦的选择性生物活性导致抑制疱疹病毒复制,浓度远低于影响哺乳动物细胞功能的浓度。在人体中的血浆半衰期约为三小时,表明主要通过肾脏快速清除。此类药代动力学和毒性特征突出了阿昔洛韦对病毒感染的靶向疗效,且宿主毒性最小 (Brigden & Whiteman, 1983).
代谢和分布差异
阿昔洛韦在吸收、代谢和消除方面观察到明显的物种差异。例如,与狗和小鼠相比,大鼠和灵长类动物的胃肠道吸收受限。此类研究突出了在药物开发中考虑物种特异性反应的重要性,以及在不同生物体中产生不同治疗效果的可能性 (de Miranda & Good, 1992).
耐药性发展
阿昔洛韦的长期使用会导致耐药性发展,尤其是在免疫力低下的人群中。建议在这些人群中监测 HSV 耐药性,以有效地调整抗病毒治疗。这表明持续需要研究耐药机制和替代疗法 (Andrei & Snoeck, 2013).
递送系统和生物利用度
为提高阿昔洛韦的生物利用度,已开发出各种递送系统,包括用于非侵入性途径的纳米载体。此类创新旨在提高治疗效果,特别是对于预后较差的疾病,如单纯疱疹脑炎 (Assis et al., 2021).
临床应用和疗效
阿昔洛韦在眼单纯疱疹管理中显示出疗效,表现出明显的治疗效果,且宿主毒性低。全身使用和对 HSV 潜伏期的影响的潜力是正在评估的领域 (Koliopoulos, 1984).
作用机制
Target of Action
Acyclovir Impurity H, like Acyclovir, primarily targets the herpes simplex virus types 1 and 2 (HSV-1, HSV-2) and varicella-zoster virus (VZV) . These viruses are responsible for conditions such as cold sores, genital herpes, chickenpox, and shingles. The primary target within these viruses is the viral thymidine kinase (TK) enzyme , which is crucial for viral DNA replication.
Mode of Action
Acyclovir Impurity H, being structurally similar to Acyclovir, is expected to have a similar mode of action. After intracellular uptake, it is converted to its monophosphate form by the virally-encoded thymidine kinase . The monophosphate derivative is then converted to the active triphosphate form by cellular enzymes .
The triphosphate form of Acyclovir Impurity H competitively inhibits viral DNA polymerase by acting as an analog to deoxyguanosine triphosphate (dGTP) . This results in the termination of the growing viral DNA chain, as the absence of a 3’ hydroxyl group prevents the attachment of additional nucleosides . It also inactivates the viral DNA polymerase .
Biochemical Pathways
The biochemical pathway affected by Acyclovir Impurity H is the DNA replication pathway of the herpes simplex and varicella-zoster viruses. By inhibiting the viral DNA polymerase and causing premature termination of the viral DNA chain, Acyclovir Impurity H effectively stops the replication of the viral DNA .
Pharmacokinetics
Acyclovir is primarily eliminated through renal excretion, and its clearance and half-life are dependent on renal function . After oral administration, the bioavailability of Acyclovir is approximately 20% . Acyclovir is readily hemodialysable, with a single hemodialysis reducing Acyclovir concentrations by 60% .
Result of Action
The result of the action of Acyclovir Impurity H is the inhibition of viral DNA replication, leading to the termination of the viral life cycle . This results in the reduction of symptoms associated with herpes simplex and varicella-zoster virus infections.
Action Environment
The action of Acyclovir Impurity H, like Acyclovir, is influenced by factors such as renal function, which affects the drug’s clearance and half-life . Furthermore, the drug’s efficacy can be influenced by the patient’s immune status, as the drug relies on virally-encoded thymidine kinase for its activation . The drug’s stability could be affected by factors such as storage conditions and the pH of the solution .
生化分析
Biochemical Properties
Acyclovir Impurity H plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in nucleotide metabolism, such as thymidine kinase and DNA polymerase . These interactions can affect the synthesis and repair of DNA, potentially leading to alterations in cellular function.
Cellular Effects
Acyclovir Impurity H influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, Acyclovir Impurity H can inhibit the replication of viral DNA by interfering with the activity of viral DNA polymerase . This inhibition can lead to a decrease in viral load and an improvement in clinical symptoms.
Molecular Mechanism
The molecular mechanism of action of Acyclovir Impurity H involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Acyclovir Impurity H binds to the active site of viral DNA polymerase, preventing the incorporation of nucleotides into the growing DNA chain . This inhibition results in the termination of viral DNA synthesis and the suppression of viral replication.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Acyclovir Impurity H can change over time. The stability and degradation of Acyclovir Impurity H are important factors that influence its long-term effects on cellular function. Studies have shown that Acyclovir Impurity H can degrade into other compounds over time, which may have different biological activities . Long-term exposure to Acyclovir Impurity H can also lead to changes in cellular function, such as alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of Acyclovir Impurity H vary with different dosages in animal models. At low doses, Acyclovir Impurity H may have minimal effects on cellular function. At high doses, it can cause toxic or adverse effects, such as cytotoxicity and apoptosis . Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen.
Metabolic Pathways
Acyclovir Impurity H is involved in various metabolic pathways, including those related to nucleotide metabolism. It interacts with enzymes such as thymidine kinase and DNA polymerase, affecting the synthesis and repair of DNA . These interactions can influence metabolic flux and metabolite levels, potentially leading to changes in cellular function.
Transport and Distribution
Acyclovir Impurity H is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of Acyclovir Impurity H within specific tissues can affect its biological activity and potential toxicity.
Subcellular Localization
The subcellular localization of Acyclovir Impurity H is an important factor in its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . The localization of Acyclovir Impurity H within the nucleus, for example, can enhance its ability to interact with DNA polymerase and inhibit viral DNA synthesis.
属性
IUPAC Name |
2-[(2-acetamido-6-oxo-1H-purin-9-yl)methoxy]ethyl benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O5/c1-11(23)19-17-20-14-13(15(24)21-17)18-9-22(14)10-26-7-8-27-16(25)12-5-3-2-4-6-12/h2-6,9H,7-8,10H2,1H3,(H2,19,20,21,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSOFZBWWLLRALZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(C(=O)N1)N=CN2COCCOC(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl-[(4R,5E,7E)-8-iodo-1-trimethylsilylocta-5,7-dien-1-yn-4-yl]oxy-diphenylsilane](/img/structure/B565785.png)
![(2R)-2-[tert-butyl(diphenyl)silyl]oxy-5-trimethylsilylpent-4-ynal](/img/structure/B565786.png)

![(2R)-2-[tert-butyl(diphenyl)silyl]oxy-5-trimethylsilylpent-4-yn-1-ol](/img/structure/B565788.png)



![(1R)-1-[(5R)-3,6-Dimethoxy-5-propan-2-yl-2,5-dihydropyrazin-2-yl]-2-methylpropan-1-ol](/img/structure/B565796.png)


